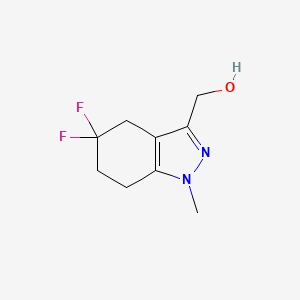

(5,5-Difluoro-1-methyl-6,7-dihydro-4H-indazol-3-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

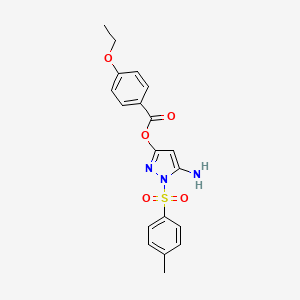

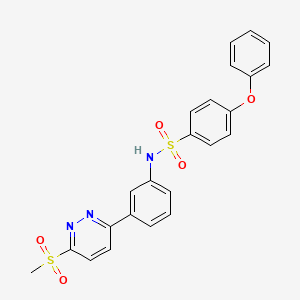

“(5,5-Difluoro-1-methyl-6,7-dihydro-4H-indazol-3-yl)methanol”, also known as DMM, is a chemical compound with a molecular formula of C10H10F2N2O. It has a molecular weight of 202.2 . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12F2N2O/c1-13-8-2-3-9(10,11)4-6(8)7(5-14)12-13/h14H,2-5H2,1H3 . This indicates the arrangement of atoms in the molecule and their connectivity.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 202.2 .Scientific Research Applications

Methanol in Biological Systems

Methanol has been studied in the context of its presence and influence in biological systems. One study discovered that methanol is not only a component of certain alcoholic beverages but also an endogenously formed product in the human body. This research proposed that methanol might contribute to the synthesis of fatty acid methyl esters (FAMEs) in a manner similar to how ethanol promotes fatty acid ethyl ester (FAEE) synthesis. The study found that higher concentrations of FAMEs were present in the plasma of patients with liver dysfunction, suggesting a link between methanol presence, FAME production, and liver health. However, this link was independent of blood ethanol concentrations or pancreatic dysfunction. The exact metabolic pathways involved in FAME production in patients with impaired liver function remain to be identified (Aleryani et al., 2005).

Methanol as a Hydrogen Source

Methanol is also prominently featured in research focusing on sustainable energy production, particularly as a liquid hydrogen carrier. It's well-documented for its ability to produce high purity hydrogen, which is crucial for various applications, including fuel cells. A comprehensive review of hydrogen production from methanol thermochemical conversion highlighted the different production pathways and the recent research efforts in this area. It emphasized the development of catalysts and reactor technologies aimed at improving the efficiency and stability of hydrogen production processes. Different metal-based catalysts and innovative reactor designs, such as porous copper fiber sintered-felt, monolith structures, and membrane reactors, have been explored to enhance the production and purity of hydrogen derived from methanol (García et al., 2021).

Methanol in Fuel Cell Technology

In the realm of fuel cell technology, methanol serves a critical role, specifically in direct methanol fuel cells (DMFCs). Despite the attractiveness of DMFCs for various applications, several challenges hinder their widespread adoption, one of the most significant being methanol crossover. Methanol crossover refers to the leakage of methanol from the anode to the cathode, which can significantly impair the cell's performance. A detailed review addressed the state-of-the-art concerning methanol crossover in DMFCs, including its influence on cell performance and the efforts to develop more methanol-impermeable polymer electrolytes. This research is vital for overcoming one of the major limitations of DMFCs and advancing the technology towards a viable alternative to internal combustion engines (Heinzel & Barragán, 1999).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

Indazole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that there is potential for further exploration and development of these compounds for therapeutic applications.

properties

IUPAC Name |

(5,5-difluoro-1-methyl-6,7-dihydro-4H-indazol-3-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12F2N2O/c1-13-8-2-3-9(10,11)4-6(8)7(5-14)12-13/h14H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIBIAODRSQNMDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(CC(CC2)(F)F)C(=N1)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12F2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Diethyl [2,6-dinitro-4-(trifluoromethyl)phenyl]phosphonate](/img/structure/B2442230.png)

![Methyl 1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)piperidine-4-carboxylate](/img/structure/B2442232.png)

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-(phenylsulfonyl)butanamide](/img/structure/B2442233.png)

![[2-(Pyrimidin-2-ylthio)phenyl]amine hydrochloride](/img/structure/B2442241.png)

![N-(1-butyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-N,4-dimethylbenzenesulfonamide](/img/structure/B2442244.png)